molecular formula C15H10Cl2F3N3O2 B2801128 3-Chloro-2-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)pyridine CAS No. 866132-25-4

3-Chloro-2-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)pyridine

Cat. No. B2801128
CAS RN: 866132-25-4
M. Wt: 392.16
InChI Key: QCYNMWWZOLJLDN-LIMNOBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H10Cl2F3N3O2 and its molecular weight is 392.16. The purity is usually 95%.
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Scientific Research Applications

    Medicinal Chemistry and Drug Development

    • Anti-inflammatory Agents: Researchers have explored the anti-inflammatory potential of this compound due to its unique structure. It may inhibit specific pathways involved in inflammation, making it a candidate for drug development.
    • Anticancer Properties : Investigations suggest that this pyridine derivative could play a role in cancer therapy. Its trifluoromethyl group and carbonyl functionality may interact with cellular targets, influencing tumor growth and survival .
  • Agricultural Science Pesticide Development: The compound’s trifluoromethyl moiety and chloroanilino group make it an interesting candidate for designing novel pesticides. Researchers have explored its efficacy against pests and plant diseases.
  • Materials Science

    • Organic Semiconductors : Scientists have investigated the electronic properties of this pyridine derivative. Its conjugated structure suggests potential applications in organic semiconductors for electronic devices .
  • Coordination Chemistry Ligand Design: The compound’s coordination properties have been studied in metal complexes. Researchers have used it as a ligand to form stable coordination compounds with transition metals.
  • Environmental Chemistry

    • Pollutant Detection : Due to its unique structure, this compound may serve as a fluorescent probe for detecting environmental pollutants. Researchers have explored its use in water quality monitoring .
  • Biological Studies Enzyme Inhibition: Investigations have focused on its potential as an enzyme inhibitor. By targeting specific enzymes, it could have implications in disease treatment and biochemistry research.

properties

IUPAC Name

[(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3N3O2/c1-8(13-12(17)6-9(7-21-13)15(18,19)20)23-25-14(24)22-11-4-2-10(16)3-5-11/h2-7H,1H3,(H,22,24)/b23-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYNMWWZOLJLDN-LIMNOBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)pyridine

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